molecular formula C3H4Br2O B2613393 3,3-Dibromoprop-2-en-1-ol CAS No. 101084-79-1

3,3-Dibromoprop-2-en-1-ol

Cat. No.: B2613393
CAS No.: 101084-79-1
M. Wt: 215.872
InChI Key: NJWKWABVYDUUGH-UHFFFAOYSA-N
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Description

3,3-Dibromoprop-2-en-1-ol is an organic compound with the molecular formula C3H4Br2O. It is a brominated alcohol characterized by the presence of two bromine atoms attached to the second carbon of a propene chain, with a hydroxyl group (-OH) attached to the first carbon. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dibromoprop-2-en-1-ol can be synthesized through the bromination of propargyl alcohol. The process involves reacting propargyl alcohol with elemental bromine under controlled conditions to produce the dibromo product. This reaction typically yields high amounts of the desired compound with an E-isomer content of greater than 95% .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of advanced equipment and techniques allows for efficient production while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dibromoprop-2-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the dibromo compound into less brominated or non-brominated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Less brominated alcohols or hydrocarbons.

    Substitution: Various substituted alkenes or alcohols depending on the nucleophile used.

Scientific Research Applications

3,3-Dibromoprop-2-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,3-Dibromoprop-2-en-1-ol exerts its effects involves its reactivity with various molecular targets. The presence of bromine atoms and a hydroxyl group allows it to participate in a range of chemical reactions, including nucleophilic substitution and oxidation-reduction processes. These reactions can alter the structure and function of target molecules, leading to diverse chemical and biological effects .

Comparison with Similar Compounds

Uniqueness: 3,3-Dibromoprop-2-en-1-ol is unique due to its specific bromination pattern and the presence of a hydroxyl group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

3,3-dibromoprop-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Br2O/c4-3(5)1-2-6/h1,6H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWKWABVYDUUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=C(Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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